molecular formula C8H13ClN2 B11913154 2,6-Dimethylphenylhydrazinehydrochloride

2,6-Dimethylphenylhydrazinehydrochloride

Cat. No.: B11913154
M. Wt: 172.65 g/mol
InChI Key: GQKQMDUOOZVZFD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,6-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperatures to maintain the stability of the intermediate compounds. The general procedure involves:

Industrial Production Methods

Industrial production of 2,6-dimethylphenylhydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

2,6-Dimethylphenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The hydrazine group can donate electrons, making it reactive towards electrophiles. This reactivity is utilized in the formation of azo compounds, where the hydrazine group reacts with diazonium salts to form azo linkages. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenylhydrazine hydrochloride
  • 3,4-Dimethylphenylhydrazine hydrochloride
  • 3,5-Dimethylphenylhydrazine hydrochloride
  • 2-Isopropylphenylhydrazine hydrochloride
  • 4-Ethylphenylhydrazine hydrochloride

Uniqueness

2,6-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other dimethylphenylhydrazine derivatives, the 2,6-dimethyl substitution pattern provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

(2,6-dimethylphenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H

InChI Key

GQKQMDUOOZVZFD-UHFFFAOYSA-N

Canonical SMILES

[H+].CC1=C(C(=CC=C1)C)NN.[Cl-]

Origin of Product

United States

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